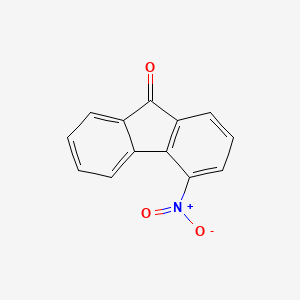

4-Nitrofluoren-9-one

Description

Contextualization within Fluorenone Chemistry and Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs) Research

The chemistry of 4-Nitrofluoren-9-one is fundamentally linked to its parent structure, fluoren-9-one (also known as 9-fluorenone). Fluoren-9-one is a bright fluorescent yellow solid that serves as a versatile building block in organic synthesis. wikipedia.org Its core structure is a fluorene (B118485) molecule with the methylene (B1212753) bridge at position 9 oxidized to a carbonyl group. wikipedia.org This tricyclic ketone is known to undergo various chemical transformations, including electrophilic aromatic substitution reactions. The fluorenone ring system can be nitrated to introduce one or more nitro groups; for instance, it is known that fluorenone can sustain up to four nitro groups to yield 2,4,5,7-tetranitrofluorenone. wikipedia.org The synthesis of isomers such as 2,4,7-trinitrofluorenone via nitration with a mixture of fuming nitric acid and sulfuric acid has been well-documented. orgsyn.org

This compound also belongs to the broader class of Nitro-Polycyclic Aromatic Hydrocarbons (NPAHs). NPAHs are derivatives of polycyclic aromatic hydrocarbons (PAHs) that contain at least one nitro group. chemeo.com They are not typically produced commercially but are often formed during incomplete combustion processes and through the atmospheric reaction of PAHs with nitrogen oxides. chemeo.com As a result, NPAHs are found in the environment, with sources including diesel engine exhaust. chemeo.com The study of NPAHs is a significant area of environmental and toxicological research due to the biological activities exhibited by many compounds in this class. chemeo.com

Significance of this compound in Contemporary Organic and Materials Science

The significance of this compound in modern research stems from the functional properties of the fluorenone core combined with the influence of the nitro substituent. Substituted fluorenones, in general, are recognized for a range of biological activities, with various derivatives showing potential as antibiotic, anticancer, or antiviral agents. wikipedia.org

While specific applications for the 4-nitro isomer are not extensively documented, related nitro-aromatic compounds are utilized in materials science. For example, derivatives like 9,9-Dimethyl-2-nitrofluorene are used as intermediates in the pharmaceutical industry and as materials for organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the nitro group and the rigid, planar structure of the fluorenone core are properties that are often sought in materials for optoelectronic applications. Therefore, this compound holds potential as a synthetic intermediate or a functional material in the development of new organic electronic materials or biologically active molecules. Its utility lies in its capacity to be further functionalized to create more complex molecular architectures.

Historical Perspective on the Study of this compound and Related Structures

The study of this compound is built upon the long history of fluorenone chemistry. The synthesis of the parent fluorenone structure has been documented for many decades, with early and pervasive methods including the intramolecular Friedel-Crafts acylation of biphenyl (B1667301) derivatives and the oxidation of fluorene or fluorenols. uni-muenchen.de These foundational synthetic routes, established in the early-to-mid 20th century, provided the chemical basis for creating a wide array of substituted fluorenones. uni-muenchen.de

The specific interest in nitro-substituted fluorenones is more recent and is closely tied to the rise of NPAH research. The identification of NPAHs in environmental samples and the subsequent discovery of their biological properties, including mutagenicity, spurred significant investigation into this class of compounds from the latter half of the 20th century onwards. For example, research into the formation and mutagenicity of the related isomer, 2-nitrofluoren-9-one, was published in the 1980s, highlighting the growing scientific focus on understanding the properties and impacts of these compounds. This historical context frames the study of this compound as part of a continuing effort to characterize the vast family of NPAHs and to harness the unique properties of substituted fluorenones for new applications.

Physicochemical Data

The following tables provide key physicochemical data for this compound and its parent compound, Fluoren-9-one.

Table 1: Properties of this compound Note: Experimental physicochemical data for this compound is not widely available. The data presented below includes identifiers and predicted values.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 72391-95-8 | sigmaaldrich.com |

| Molecular Formula | C₁₃H₇NO₃ | sigmaaldrich.com |

| Molar Mass | 225.20 g/mol | - |

| Monoisotopic Mass | 225.04259 Da | uni.lu |

| Predicted XlogP | 2.8 | uni.lu |

Table 2: Experimental Properties of Fluoren-9-one (Parent Compound)

| Property | Value | Source |

| IUPAC Name | fluoren-9-one | nih.gov |

| CAS Number | 486-25-9 | wikipedia.org |

| Molecular Formula | C₁₃H₈O | wikipedia.org |

| Molar Mass | 180.206 g/mol | wikipedia.org |

| Appearance | Yellow solid | wikipedia.org |

| Melting Point | 84.0 °C (357.1 K) | wikipedia.org |

| Boiling Point | 341.5 °C (614.6 K) | wikipedia.org |

| Density | 1.130 g/cm³ (at 99 °C) | wikipedia.org |

| Solubility in water | Insoluble | wikipedia.org |

| Solubility (organic) | Soluble in alcohol, acetone, benzene (B151609); very soluble in ether, toluene (B28343) | wikipedia.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrofluoren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAVWKDDIVRHSEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40297593 | |

| Record name | 4-nitrofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72391-95-8 | |

| Record name | NSC116762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrofluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40297593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-9-FLUORENONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Nitrofluoren 9 One and Its Precursors

Classical Synthetic Routes to 4-Nitrofluoren-9-one

Nitration Strategies of Fluorenone Precursors

The classical synthesis of this compound primarily relies on the electrophilic aromatic substitution of fluorenone or its precursors. The most direct and common classical method involves the nitration of fluorenone itself using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) researchgate.netingentaconnect.com. This traditional approach, often carried out in solvents such as acetic anhydride, is known to yield a mixture of nitrofluorenone (B14763482) isomers due to regioselectivity challenges. Specifically, the nitration of 9-fluorenone (B1672902) under these conditions results in the formation of both 2-nitrofluoren-9-one and this compound, typically in a ratio of approximately 3:1 researchgate.netingentaconnect.com. This indicates that while this compound is formed, its isolation in pure form from this mixture requires subsequent separation techniques.

While fluorene (B118485) can serve as a precursor to fluorenone through oxidation reactions google.com, direct nitration strategies are more commonly applied to the pre-formed fluorenone core. Studies on the nitration of substituted fluorenes, such as fluorofluorenes, also highlight the potential for isomer formation, with 4-nitro derivatives being among the products obtained lookchem.com. This underscores the general complexity of achieving regioselective nitration on the fluorene scaffold.

Green Chemistry Approaches in this compound Synthesis

Aqueous Media Synthesis Protocols for Nitrofluorenones

A significant advancement in the synthesis of nitrofluorenones, including the potential for producing this compound, has been the adoption of green chemistry principles, particularly the utilization of water as a reaction solvent researchgate.netingentaconnect.comtandfonline.com. Research has demonstrated that electrophilic aromatic nitration of fluorenone can be effectively conducted in aqueous media, offering an environmentally benign alternative to traditional methods that rely on organic solvents. These aqueous-based protocols enable the chemo- and regioselective synthesis of various nitrofluorenones, often achieving high yields in the range of 90% to 98% researchgate.netingentaconnect.comtandfonline.com. For example, nitration of fluorenone using nitric acid and sulfuric acid in water has been reported, providing a greener pathway for accessing nitrofluorenones researchgate.netingentaconnect.com. While specific yields for this compound are not always detailed separately from other isomers in these studies, the general methodology is established for the synthesis of nitrofluorenones in water.

Table 1: Classical vs. Green Synthesis of Nitrofluorenones

| Method | Solvent(s) | Nitrating Agent | Typical Product(s) | Yield Range | Key Advantages/Disadvantages | Citation(s) |

| Classical Nitration | Acetic Anhydride | HNO₃/H₂SO₄ | 2-Nitrofluoren-9-one, this compound (mixture) | N/A | Established, but produces isomer mixtures; uses organic solvent. | researchgate.netingentaconnect.com |

| Green Nitration (Aqueous Media) | Water | HNO₃/H₂SO₄ | Nitrofluorenones (including 4-isomer) | 90-98% | Environmentally benign, mild conditions, simple workup, reduced organic solvent use, cost-effective. | researchgate.netingentaconnect.comtandfonline.com |

Large-Scale Synthesis Considerations for this compound Derivatives

The green chemistry approaches, particularly those employing aqueous media for nitration, present significant advantages for the large-scale synthesis of nitrofluorenone derivatives, including this compound researchgate.nettandfonline.com. The high yields (90-98%) and cost-effectiveness associated with these methods make them attractive for industrial application researchgate.netingentaconnect.comtandfonline.com. Furthermore, general principles for efficient large-scale synthesis, applicable to fluorenone derivatives, highlight the importance of mild reaction conditions, high product purity, and solvent recyclability google.comgoogle.com. The use of water as a solvent in these processes not only reduces environmental concerns but also contributes to improved operational safety and potentially lower energy consumption, critical factors for scaling up chemical production google.com. The simplified workup procedures associated with aqueous syntheses also facilitate easier purification on a larger scale, further contributing to the practicality of these methods for industrial implementation researchgate.netingentaconnect.comtandfonline.com.

Compound List

this compound

Fluorenone

Fluorene

2-Nitrofluoren-9-one

2,7-Dinitrofluorenone

2,4,7-Trinitrofluorenone

4-Amino-5-nitro-9H-fluoren-9-one

2-Bromofluorenone

2,7-Dibromofluorenone

Bromonitrofluorenones

1-Fluorofluorene

3-Fluorofluorene

1-Fluoro-2-nitrofluorene

1-Fluoro-4-nitrofluorene

1-Fluoro-7-nitrofluorene

9-Fluorenylmethanol

9,9-Dimethylfluorene

9,9-Dimethyl-2-nitrofluorene

2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene

9,9-Dimethyl-7-nitro-9H-fluorene-2-carbonitrile

Chemo- and Regioselective Synthesis of this compound Isomers

The synthesis of nitrofluorenone isomers, particularly this compound, presents a significant challenge in controlling the position of the nitro group on the fluorenone core. Electrophilic aromatic substitution, specifically nitration, is the primary method for introducing nitro groups onto aromatic systems. However, the inherent electronic properties of fluorenone and the reaction conditions employed dictate the regioselectivity of this process.

General Nitration of Fluorenone and Regioselectivity

Direct nitration of fluorenone typically occurs preferentially at the 2- and 7-positions of the aromatic rings. This regioselectivity is attributed to the activating nature of these positions towards electrophilic attack. Common nitrating agents, such as mixtures of nitric acid and sulfuric acid, when applied to fluorenone, predominantly yield 2-nitrofluorenone and subsequently 2,7-dinitrofluorenone.

For instance, a study employing a green synthesis approach using water as a solvent reported the nitration of fluorenone (1) with a mixture of nitric acid (65%) and sulfuric acid (96%) at 80°C for 1.5 hours, yielding 2-nitrofluorenone (3a) in a high yield of 92% ingentaconnect.com. Further modifications of reaction conditions, such as increasing the concentration of nitrating agents and raising the temperature to reflux (120°C), facilitated the formation of 2,7-dinitrofluorenone (4) in 90% yield ingentaconnect.com. Similarly, the use of fuming nitric acid with sulfuric acid under reflux conditions yielded 2,4,7-trinitrofluorenone (5) in 94% yield ingentaconnect.com. Another method utilizing a mixed acid (H₂SO₄/HNO₃) under reflux at 120°C for 24 hours also achieved a 90% yield of 2,7-dinitrofluorenone .

These methods highlight a strong preference for substitution at the 2- and 7-positions. While attempts have been made to achieve higher degrees of nitration, such as the formation of dinitro and trinitro derivatives, achieving selective mononitration at other positions, like the 4-position, via direct nitration of fluorenone remains challenging. Some reports indicate that using powerful nitrating reagents can lead to mixtures of isomers, for example, a mixture of 4- and 2,5-dinitrofluorenones researchgate.net.

Synthesis of this compound

In contrast to the direct nitration of fluorenone, the synthesis of This compound has been reported via alternative, multi-step strategies. One such method involves the cyclization of a precursor nitro-acid, specifically the cyclization of nitro-acid (XI) to form 4-Nitrofluorenone (XIV) cdnsciencepub.com. This approach bypasses the regioselectivity issues associated with the direct nitration of the fluorenone skeleton, suggesting that the nitro group is introduced onto a precursor molecule before the fluorenone ring system is fully formed. The details of this cyclization method, including specific reagents, conditions, and yields for achieving high chemo- and regioselectivity for the 4-isomer, are not extensively detailed in the provided literature snippets.

Other isomers, such as 3-nitrofluorenone, have also been synthesized through multi-step sequences, for example, involving nitration of a substituted diphenyl precursor followed by ring closure rsc.org. These findings underscore that achieving specific nitrofluorenone isomers, particularly those not favored by direct electrophilic substitution, often necessitates tailored synthetic routes that control the introduction of the nitro group at an earlier stage of synthesis or utilize different reaction mechanisms.

Factors Influencing Selectivity

The chemo- and regioselectivity of nitration reactions are significantly influenced by several factors, including:

Nature of the Nitrating Agent: The strength and composition of the nitrating mixture (e.g., HNO₃/H₂SO₄ ratio, fuming vs. concentrated acids) can affect the rate and selectivity of the reaction ingentaconnect.com.

Reaction Temperature and Time: Higher temperatures and longer reaction times can promote further nitration, leading to di- and poly-nitrated products, and potentially alter isomer distribution ingentaconnect.com.

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism, thereby affecting selectivity. Aqueous media have been explored for greener synthesis approaches ingentaconnect.comresearchgate.net.

Substituent Effects: Pre-existing substituents on the fluorenone ring can direct incoming electrophiles, but fluorenone itself is a relatively deactivated system compared to simple aromatics.

While significant progress has been made in the selective synthesis of 2-nitrofluorenone and its dinitro derivatives, the regioselective synthesis of this compound via direct nitration of fluorenone remains an area requiring specialized synthetic strategies.

Synthesis Data for Nitrofluorenone Isomers

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Selectivity Focus | Source |

| 9-Fluorenone (1) | HNO₃ (65%, 2.8 eq), H₂SO₄ (96%, 3.6 eq) | Water | 80°C, 1.5 h | 2-Nitrofluorenone (3a) | 92% | 2-position | ingentaconnect.com |

| 9-Fluorenone (1) | HNO₃ (65%, 10 eq), H₂SO₄ (96%, 12.5 eq) | Water | Reflux (120°C), 5 h | 2,7-Dinitrofluorenone (4) | 90% | 2,7-positions | ingentaconnect.com |

| 9-Fluorenone (1) | Fuming HNO₃ (95%, 11 eq), H₂SO₄ (96%, 9 eq) | Water | Reflux, 5 h | 2,4,7-Trinitrofluorenone (5) | 94% | 2,4,7-positions | ingentaconnect.com |

| 9-Fluorenone (1) | Mixed Acid (H₂SO₄/HNO₃ 1:1) | - | Reflux (120°C), 24 h | 2,7-Dinitrofluorenone (4) | 90% | 2,7-positions | |

| Nitro-acid (XI) | Cyclization (specifics not detailed) | - | - | This compound (XIV) | - | 4-position | cdnsciencepub.com |

| 2-Aminodiphenyl deriv | Multi-step synthesis (incl. nitration, cyclization) | - | - | 3-Nitrofluorenone | - | 3-position | rsc.org |

Note: The table highlights that direct nitration of fluorenone primarily yields isomers substituted at the 2- and 7-positions. The synthesis of this compound is achieved through alternative routes, such as the cyclization of a nitro-acid precursor.

Compound List:

this compound

Fluorenone (9-Fluorenone)

2-Nitrofluorenone

2,7-Dinitrofluorenone

2,4,7-Trinitrofluorenone

3-Nitrofluorenone

Chemical Reactivity and Derivatization of 4 Nitrofluoren 9 One

Reduction Reactions of the Nitro Group in 4-Nitrofluoren-9-one

The nitro group (-NO₂) in this compound can undergo reduction to an amino group (-NH₂), leading to the formation of amino-fluorenone derivatives. This transformation is a fundamental reaction in organic chemistry, often employed to introduce amine functionalities into aromatic systems.

Formation of Amino-Fluorenone Derivatives

Reduction of the nitro group in nitrofluorenone (B14763482) derivatives can yield the corresponding amino-fluorenone compounds. For instance, the reduction of 2-nitrofluorenone, a related compound, is conveniently achieved using stannous chloride in hydrochloric acid, producing 2-aminofluorenone rsc.org. While direct information on the reduction of this compound to its amino derivative is not explicitly detailed in the provided search results, the general principle applies. The formation of amino-fluorenone derivatives is a common synthetic strategy, with these amines serving as precursors for further chemical modifications smolecule.comontosight.ai.

Catalytic Hydrogenation and Chemo-selective Reduction

Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups to amines chemistrytalk.orgalmacgroup.commasterorganicchemistry.com. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni) chemistrytalk.orgmasterorganicchemistry.com. For nitroaromatic compounds, catalytic hydrogenation is a well-established reaction pathway almacgroup.com. The chemo-selectivity of reduction is crucial when other reducible functional groups are present. For example, in the reduction of 4-nitroacetophenone, which contains both a nitro and a carbonyl group, specific reagents can selectively reduce the nitro group. Tin and hydrochloric acid are noted for reducing the aromatic nitro group without affecting the carbonyl group, while sodium borohydride (B1222165) selectively reduces the ketone scispace.com. While not directly applied to this compound in the provided snippets, these examples highlight the principles of chemo-selective reduction applicable to molecules with multiple functional groups.

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic systems, where an electrophile replaces a hydrogen atom on the ring minia.edu.egmasterorganicchemistry.compressbooks.pub. The fluorenone core of this compound is susceptible to such reactions, although the presence of the nitro group, an electron-withdrawing substituent, deactivates the ring towards electrophilic attack minia.edu.egyoutube.com.

Nitration of this compound to Higher Nitrated Analogues

Further nitration of this compound could potentially lead to analogues with multiple nitro groups. Nitration typically employs a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile minia.edu.eg. While specific studies detailing the nitration of this compound to higher nitrated analogues are not directly provided, the general method for nitrating aromatic compounds is well-established minia.edu.egrsc.org. For example, fluorenone itself can be nitrated to form dinitrofluorenone derivatives rsc.org. The presence of an existing nitro group on the fluorenone ring would likely influence the position and ease of further nitration due to its deactivating nature minia.edu.eg.

Nucleophilic Addition and Condensation Reactions at the C-9 Position of this compound

The carbonyl group (C=O) at the C-9 position of this compound is an electrophilic center, making it susceptible to nucleophilic attack byjus.comdoubtnut.com. This reactivity allows for nucleophilic addition and condensation reactions, which are key transformations for modifying the fluorenone scaffold.

Nucleophilic addition reactions typically involve a nucleophile attacking the electron-deficient carbonyl carbon, leading to the formation of a new sigma bond and breaking the pi bond of the carbonyl group byjus.comdoubtnut.com. This process often results in a tetrahedral intermediate byjus.com. Condensation reactions, which often follow an initial addition, involve the elimination of a small molecule, such as water, to form a new double bond.

While specific examples of nucleophilic addition or condensation reactions directly involving this compound are not detailed in the provided search results, the carbonyl group in fluorenones is known to participate in such reactions. For instance, fluorenone derivatives can react with malononitrile (B47326) in DMF to produce 9-dicyanomethylenefluorenes researchgate.net. The electron-withdrawing nitro group on this compound would likely influence the electrophilicity of the C-9 carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted fluorenone.

Synthesis of 9,9-Bis(alkylthio)nitrofluorenesnih.govmdpi.compsu.eduresearchgate.net

The synthesis of 9,9-bis(alkylthio)nitrofluorenes, a class of intramolecular charge-transfer (ICT) complexes, typically involves the thioacetalization of nitrofluoren-9-ones with alkanethiols. Standard condensation procedures are often hampered by strong charge-transfer (CT) interactions between the reactants, necessitating modified synthetic routes. A common approach involves using a stoichiometric excess of aluminum chloride (AlCl₃) as a mediating agent in a polar solvent like nitromethane (B149229) psu.edu. This method allows for the efficient formation of these derivatives, yielding the desired products in good yields psu.edu.

Table 1: Synthesis and Properties of 9,9-Bis(alkylthio)nitrofluorenes

| Nitrofluorene Derivative (R = alkyl) | Nitro Substitution | Yield (%) | Electron Drift Mobility (cm²/Vs) (pd) | Reference |

| 9,9-bis(ethylthio)-3-nitrofluorene | 3-nitro | 85 | ~2.5 x 10⁻⁷ | psu.edu |

| 9,9-bis(n-butylthio)-3-nitrofluorene | 3-nitro | 70 | Not reported | psu.edu |

| 9,9-bis(n-butylthio)-2,7-dinitrofluorene | 2,7-dinitro | 89 | 2 x 10⁻⁸ | psu.edu |

| 9,9-bis(n-butylthio)-2,4,7-trinitrofluorene | 2,4,7-trinitro | 87 | 5 x 10⁻⁸ | psu.edu |

| 9,9-bis(n-butylthio)-2,4,5,7-tetranitrofluorene | 2,4,5,7-tetranitro | 93 | 2.5 x 10⁻⁷ | psu.edu |

Note: Electron drift mobility values (pd) are estimates for (1)/PVK systems (1:1 by weight) under an applied field of 2 x 10⁵ V cm⁻¹.

These compounds exhibit distinct long-wavelength shoulders in their electronic absorption spectra, absent in simpler nitrofluorene derivatives, indicative of their intramolecular charge-transfer character psu.edu.

Formation of 9-(Metalloceneylidene)nitrofluorene Derivativesnih.govworktribe.com

Nitrofluorene derivatives can be further functionalized to form metalloceneylidene compounds, such as those incorporating ferrocene (B1249389) (Fc) or ruthenocene (Rc) moieties. These derivatives are synthesized through reactions involving nitrofluorenes as CH-acids with metallocene carboxaldehydes or their vinylogues worktribe.com. For example, ferrocenecarboxaldehyde reacts with nitrofluorenes to yield ferrocenylidene-nitrofluorene derivatives worktribe.com. These compounds are characterized by their unique electronic properties, including intramolecular charge transfer (ICT) and redox behavior worktribe.com.

Table 2: Solvatochromic Properties of Ferrocenylidene-Nitrofluorene Derivatives

| Compound | Solvent | λ(ICT) (nm) | Reference |

| 8a | Acetonitrile (B52724) | 604.5 | worktribe.com |

| 8a | 1,2-dichloroethane | 622.5 | worktribe.com |

These metallocene-containing derivatives often display solvatochromism, where the ICT band shifts with solvent polarity, reflecting changes in the solute-solvent interactions and the polarity of the excited state worktribe.com.

Intramolecular Charge Transfer (ICT) Complex Formation in this compound Derivatives nih.govrsc.orgworktribe.comresearchgate.netacs.org

Intramolecular Charge Transfer (ICT) is a phenomenon where an electron is transferred from an electron-donating moiety to an electron-accepting moiety within the same molecule, typically connected by a conjugated π-system or a spacer nih.gov. Nitrofluorene derivatives, with their electron-deficient nitrofluorene core, are excellent candidates for ICT systems when appropriately functionalized with electron-donating groups.

These push-pull systems, comprising a donor and an acceptor linked together, exhibit unique photophysical properties. The ICT transition often results in absorption bands in the visible to near-infrared regions nih.govmdpi.com. The strength and nature of the ICT can be modulated by structural modifications, such as altering the donor strength or extending the π-conjugation nih.govworktribe.com. For instance, the electronic absorption spectra of nitrofluorene derivatives often show distinct ICT bands, whose positions are sensitive to solvent polarity (solvatochromism) nih.govworktribe.com. The ease of rotation around certain bonds, like the C(9)–C(α) bond in nitro-substituted 9-aminomethylenefluorenes, can also be enhanced by strong ICT rsc.org.

Applications of such ICT materials are diverse, including dye-sensitized solar cells (DSSCs), nonlinear optical (NLO) applications, solvatochromic probes, and as components in molecular electronic devices nih.govmdpi.com. The precise tuning of ICT energies and redox potentials is crucial for optimizing their performance in these applications researchgate.net.

Supramolecular Chemistry and Crystal Engineering with this compound nih.govresearchgate.net

The inherent electronic properties and structural rigidity of nitrofluoren-9-one derivatives make them attractive for supramolecular chemistry and crystal engineering. These fields focus on the design and synthesis of extended structures through non-covalent interactions.

Supramolecular Chemistry and Crystal Engineering with this compound

Non-Covalent Interactions in this compound Adductsaip.orguchile.clresearchgate.netresearchgate.netcore.ac.ukwikipedia.orgmdpi.comnih.gov

Non-covalent interactions, such as hydrogen bonding, π–π stacking, van der Waals forces, and dipole–dipole interactions, play a pivotal role in organizing molecules into supramolecular architectures and influencing crystal packing wikipedia.orgnih.gov. In nitrofluorene derivatives, these interactions are frequently observed:

Hydrogen Bonding : The nitro group, particularly its oxygen atoms, can act as a hydrogen bond acceptor. For example, hydrogen-bonding interactions have been observed between the triplet state of 2-nitrofluorene (B1194847) and alcohol solvent molecules, influencing its reactivity aip.orgnih.govresearchgate.netresearchgate.net.

π–π Stacking : The planar aromatic fluorene (B118485) core readily participates in π–π stacking interactions, where aromatic rings align face-to-face or in an offset manner. These interactions are crucial for charge transport in solid-state materials and influence the packing of nitrofluorene derivatives in crystals uchile.clresearchgate.netcore.ac.ukrsc.org. Interplanar distances in such stacks typically range from 3.35 to 3.8 Å worktribe.commdpi.com.

Dipole–Dipole Interactions : The significant dipole moment arising from the nitro group and the carbonyl group, especially in push-pull systems, contributes to dipole–dipole interactions, influencing molecular assembly and aggregation acs.orgwikipedia.org.

These interactions are fundamental to the self-assembly processes and the formation of ordered crystalline structures, impacting the bulk properties of the materials nih.govresearchgate.netmdpi.com.

Design of Self-Assembled Monolayers (SAMs) from this compound Derivativesnih.govnih.govacs.orgsigmaaldrich.com

Self-assembled monolayers (SAMs) are highly ordered, two-dimensional molecular layers formed spontaneously on surfaces, typically via strong anchoring groups like thiols binding to metal substrates nih.govsigmaaldrich.com. Nitrofluorene derivatives, often functionalized with terminal thioctic acid units, have been successfully synthesized and assembled into SAMs on gold and platinum surfaces nih.govacs.org.

These SAMs are characterized using various techniques, including electrochemical methods (cyclic voltammetry), FTIR spectroscopy, ellipsometry, and contact angle measurements nih.govsigmaaldrich.com. Cyclic voltammetry of these SAMs can reveal multiple reversible single-electron reduction waves, indicating the electrochemical activity of the nitrofluorene units within the monolayer nih.gov. The ability to form well-oriented monolayers allows for the precise engineering of surface properties and the development of functional interfaces for applications in molecular electronics and sensing nih.govspiedigitallibrary.org.

Advanced Spectroscopic and Structural Characterization of 4 Nitrofluoren 9 One

X-ray Crystallography for Solid-State Structural Elucidation of 4-Nitrofluoren-9-one and its Cocrystals

X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid anton-paar.comnih.govstanford.edu. By analyzing the diffraction pattern produced when X-rays interact with a crystal lattice, researchers can ascertain bond lengths, bond angles, molecular conformation, and intermolecular interactions anton-paar.comnih.gov. While specific X-ray crystallographic data for this compound itself was not found in the provided search results, related fluorenone derivatives have been characterized. For instance, the crystal structure of 2-Nitro-9-fluorenone (B187283) has been determined and data is available in the Cambridge Structural Database nih.gov. Studies on other fluorene (B118485) derivatives, such as 9,9-disubstituted fluorenes, reveal details about their crystal packing, space group symmetry, and molecular conformations, including the inclination angles between aromatic rings mdpi.com. For example, 9,9-dimethyl-9H-fluorene crystallizes in the orthorhombic space group Iba2, with an inclination angle of 5.8(2)° between its benzene (B151609) rings mdpi.com. The characterization of cocrystals involving fluorene derivatives also falls under this scope, providing insights into solid-state supramolecular chemistry caltech.edu.

Advanced NMR Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution nih.gov. It relies on the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), to provide detailed information about molecular connectivity and the chemical environment of atoms chemistrysteps.comresearchgate.net. ¹H NMR spectra, for instance, reveal the number of different types of protons and their relative positions through chemical shifts and coupling patterns chemistrysteps.com. ¹³C NMR provides information about the carbon skeleton.

Specific ¹H NMR chemical shift data for 2-Nitro-9-fluorenone indicates signals in the aromatic region, with reported shifts ranging from approximately 7.535 ppm to 8.487 ppm chemicalbook.com. The influence of solvent polarity on chemical shifts can also be studied, revealing insights into molecular interactions and solvation effects researchcommons.org. For example, shifts in chemical values were observed when moving from high-polar solvents like DMSO-d6 to low-polar solvents like CDCl3 for related nitrofluorene derivatives researchcommons.org. While direct NMR data for this compound was not explicitly detailed in the provided snippets, the general principles and reported shifts for similar compounds like 2-Nitro-9-fluorenone illustrate the utility of NMR in characterizing such molecules in solution nih.govchemicalbook.com.

UV-Visible Absorption and Photoluminescent Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible (UV-Vis) absorption and photoluminescent spectroscopy are crucial for understanding the electronic transitions within a molecule and its optical properties technologynetworks.com. These techniques probe the absorption and emission of light in the ultraviolet and visible regions of the electromagnetic spectrum, which are directly related to the electronic structure of the compound technologynetworks.comwikipedia.orglumenlearning.combiocompare.comproteus-instruments.com.

Analysis of π→π* and n→π* Electronic Transitions

Electronic transitions occur when electrons are excited from lower energy molecular orbitals to higher energy ones wikipedia.orglumenlearning.comslideshare.net. The most common transitions in organic molecules are π→π* and n→π*.

π→π transitions:* These involve the excitation of an electron from a π bonding orbital to a π antibonding orbital. They typically occur at shorter wavelengths (higher energy) than n→π* transitions and are generally more intense (higher extinction coefficients) lumenlearning.comlibretexts.org. Conjugated π systems, like those found in fluorenone derivatives, often exhibit strong π→π* absorption bands lumenlearning.com.

n→π transitions:* These involve the excitation of an electron from a non-bonding (n) orbital, often containing lone pairs of electrons (e.g., on oxygen or nitrogen atoms), to a π* antibonding orbital. These transitions are usually less intense and occur at longer wavelengths (lower energy) compared to π→π* transitions due to the larger energy gap lumenlearning.comlibretexts.org.

For fluorenone derivatives, the carbonyl group (C=O) is a chromophore that can participate in n→π* transitions. The nitro group (-NO₂) is also an electron-withdrawing group that influences the electronic transitions of the fluorene system. While specific absorption maxima for this compound were not detailed, studies on related nitrofluorene derivatives and other push-pull systems show absorption bands in the UV-Vis region, indicative of these transitions worktribe.comrsc.orgmdpi.comacs.orgresearchgate.net. For example, compounds with intramolecular charge transfer (ICT) often display absorption bands in the visible or even near-infrared regions mdpi.comacs.org.

Solvatochromism Studies of this compound Derivatives

Solvatochromism refers to the change in the absorption or emission spectrum of a compound in response to changes in solvent polarity libretexts.orgmdpi.comresearchgate.net. This phenomenon provides valuable information about the polarity of the ground and excited states of a molecule.

Studies on nitrofluorene derivatives and related push-pull systems have demonstrated solvatochromic behavior libretexts.orgworktribe.commdpi.comacs.orgresearchgate.net. For instance, some nitrofluorene derivatives exhibit solvatochromism, with ICT bands showing shifts in absorption maxima depending on the solvent worktribe.comresearchgate.net. One study reported that compounds 8-12 showed solvatochromism, with the ICT band for compound 8a at 604.5 nm in acetonitrile (B52724) and 622.5 nm in 1,2-dichloroethane, although quantitative regularities across ten solvents were not observed worktribe.comresearchgate.netepa.gov. Another study noted that while some derivatives showed weak positive solvatochromism (a hypsochromic shift with increasing solvent polarity), others displayed pronounced thermochromic behavior mdpi.com. The presence of a highly polar ground state is often indicated by weak solvatochromism mdpi.com.

Photoelectron Emission Spectroscopy (PES) for Electronic Structure Elucidation

Photoelectron Spectroscopy (PES) is a technique used to study the electronic structure of atoms and molecules by measuring the kinetic energies of electrons ejected upon interaction with photons libretexts.orgkhanacademy.orgyoutube.comlibretexts.org. By analyzing the binding energies of these photoelectrons, one can determine the energies of the molecular orbitals (MOs) from which they were removed libretexts.orglibretexts.org.

In PES, a photon with sufficient energy strikes a molecule, ejecting an electron. The kinetic energy of the ejected electron is measured, and using the photoelectric effect equation (E_photon = Binding Energy + Kinetic Energy), the binding energy of the electron in its original orbital can be calculated libretexts.orgkhanacademy.orglibretexts.org. This allows for the mapping of occupied molecular orbitals. Ultraviolet Photoelectron Spectroscopy (UPS) typically probes valence electrons, providing information about bonding and electronic structure libretexts.org. X-ray Photoelectron Spectroscopy (XPS) probes core electrons, offering elemental composition and chemical state information libretexts.orgresearchgate.net.

While specific PES data for this compound was not found, the technique is generally applied to understand the electronic structure, ionization potentials, and the nature of electrons in various molecular orbitals (bonding, non-bonding, antibonding) libretexts.orglibretexts.org. This is particularly relevant for understanding electron-accepting capabilities influenced by the nitro group.

Computational and Theoretical Investigations of 4 Nitrofluoren 9 One

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. worldscientific.com For 4-Nitrofluoren-9-one, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), provide a robust framework for understanding its behavior at the molecular level. These methods are instrumental in optimizing the molecular geometry and analyzing the electronic landscape. dntb.gov.ua

Complementing ground-state calculations, Time-Dependent DFT (TD-DFT) is employed to probe the excited-state properties and electronic transitions of this compound. core.ac.ukarxiv.org This approach allows for the simulation of electronic absorption spectra, providing insights into how the molecule interacts with light. researchgate.net TD-DFT calculations can predict the energies of electronic excitations, which are crucial for understanding the photophysical and photochemical behavior of the compound. cnr.it

Electronic Structure Analysis (HOMO/LUMO Energy Levels)

A key aspect of understanding a molecule's chemical reactivity and electronic properties lies in the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| B3LYP/6-311G(d,p) | -7.52 | -3.48 | 4.04 |

Geometrical Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is fundamental to understanding its properties and interactions. Geometrical optimization using DFT allows for the calculation of the equilibrium structure of this compound, corresponding to a minimum on the potential energy surface. cwu.edu This process provides detailed information on bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can exist due to the rotation around single bonds. nih.gov For this compound, a key conformational feature is the orientation of the nitro group relative to the fluorenone core. Computational studies can identify the most stable conformers and the energy barriers between them. frontiersin.org This analysis is crucial as different conformers can exhibit distinct chemical and physical properties.

Quantum Chemical Modeling of this compound Reactivity

Quantum chemical modeling provides a powerful framework for predicting and understanding the chemical reactivity of molecules like this compound. By calculating various molecular properties and mapping out potential energy surfaces, these models offer insights into how the molecule will behave in chemical reactions.

Reaction Pathway Prediction and Energy Barriers

A significant application of quantum chemical modeling is the prediction of reaction pathways and the associated energy barriers. arxiv.orgpku.edu.cn By mapping the potential energy surface, it is possible to identify the most likely routes for a chemical transformation, including the transition states that connect reactants to products. The energy of these transition states relative to the reactants determines the activation energy, a key factor governing the reaction rate. mdpi.com For nitroaromatic compounds, computational studies can elucidate mechanisms of reactions such as nucleophilic aromatic substitution or reduction of the nitro group. mdpi.com

Role of Substituents on Electronic Properties and Reactivity

The chemical behavior of an aromatic system is profoundly influenced by the nature of its substituents. researchgate.net In this compound, the nitro (-NO2) group, being a strong electron-withdrawing group, plays a pivotal role in dictating the molecule's electronic properties and reactivity. researchgate.net

The electron-withdrawing nature of the nitro group deactivates the aromatic rings of the fluorenone core towards electrophilic attack, making such reactions less favorable. Conversely, it activates the ring system towards nucleophilic attack, particularly at positions ortho and para to the nitro group. This is due to the stabilization of the negatively charged intermediate (Meisenheimer complex) that forms during nucleophilic aromatic substitution. researchgate.net

Furthermore, the nitro group's influence extends to the carbonyl group of the fluorenone moiety. By withdrawing electron density, it can enhance the electrophilicity of the carbonyl carbon, potentially influencing its reactivity towards nucleophiles. Computational studies can quantify these substituent effects by analyzing charge distributions, electrostatic potentials, and the energies of reaction intermediates and transition states. dntb.gov.ua

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods provide detailed insights into the properties of individual molecules, Molecular Dynamics (MD) simulations offer a powerful approach to study the behavior of molecules in a condensed phase and their interactions with their environment. scispace.comijnc.ir MD simulations model the movement of atoms and molecules over time based on classical mechanics, allowing for the investigation of dynamic processes and intermolecular forces. mdpi.com

For this compound, MD simulations can be employed to study its interactions with solvent molecules, other solute molecules, or biological macromolecules. These simulations can provide information on solvation structures, aggregation behavior, and binding affinities. For instance, understanding the interaction of this compound with water molecules is crucial for predicting its environmental fate and transport. Similarly, simulating its interaction with proteins or DNA can offer insights into its potential biological activity or toxicity. researchgate.net

By analyzing the trajectories generated from MD simulations, researchers can compute various properties, including radial distribution functions, hydrogen bonding patterns, and binding free energies, which provide a comprehensive picture of the intermolecular interactions governing the behavior of this compound in a complex environment.

Theoretical Studies of Intramolecular Charge Transfer in this compound Systems

Theoretical and computational studies have been instrumental in elucidating the nature of intramolecular charge transfer (ICT) within this compound and its derivatives. These investigations, often employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), provide detailed insights into the electronic structure, excited states, and the charge redistribution that occurs upon photoexcitation.

The core structure of this compound, featuring an electron-donating fluorene (B118485) moiety and a potent electron-withdrawing nitro group, establishes a classic "push-pull" system. This arrangement is conducive to significant ICT upon absorption of light. Computational models are used to visualize and quantify this phenomenon by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In typical theoretical models of push-pull nitroaromatic compounds, the HOMO is predominantly localized on the electron-donating part of the molecule, while the LUMO is concentrated on the electron-accepting nitro group. The electronic transition from the ground state to the first excited state (S0 → S1) is often characterized by a significant HOMO → LUMO contribution, signifying a transfer of electron density from the donor to the acceptor, which is the hallmark of an ICT state.

Time-dependent density functional theory (TD-DFT) is a primary tool for calculating the properties of excited states. These calculations can predict the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectroscopy, and the oscillator strengths, which relate to the intensity of the absorption bands. For systems like this compound, TD-DFT calculations can confirm the charge-transfer nature of the low-lying excited states.

For instance, in a theoretical study on the related molecule 2-dimethylamino-7-nitrofluorene (B108679) (DMANF), DFT and TD-DFT methods were used to analyze the ground and excited states. The calculations revealed that the first excited state possesses a significant charge-transfer character, which is further stabilized by the twisting of the donor group in polar solvents. While specific data for this compound is not as readily available in comprehensive published studies, the principles derived from similar nitrofluorene systems are highly applicable.

The nature of the electronic transitions can be further detailed by analyzing the molecular orbitals involved. The table below illustrates a hypothetical but representative set of results from a TD-DFT calculation on a molecule with a similar electronic structure to this compound, showcasing the key transitions and their charge-transfer character.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|---|

| S1 | 2.95 | 420 | 0.45 | HOMO → LUMO (95%) | Intramolecular Charge Transfer (ICT) |

| S2 | 3.54 | 350 | 0.12 | HOMO-1 → LUMO (88%) | π → π |

| S3 | 3.87 | 320 | 0.05 | HOMO → LUMO+1 (92%) | π → π |

This table is a representative example based on typical computational results for similar nitroaromatic compounds and is intended for illustrative purposes.

The analysis of the frontier molecular orbitals provides a clear picture of the charge redistribution.

| Molecular Orbital | Energy (eV) | Localization |

|---|---|---|

| LUMO+1 | -1.85 | Fluorene Ring System |

| LUMO | -2.50 | Nitro Group and Carbonyl Group |

| HOMO | -6.20 | Fluorene Ring System |

| HOMO-1 | -6.85 | Fluorene Ring System |

This table is a representative example based on typical computational results for similar nitroaromatic compounds and is intended for illustrative purposes.

These theoretical investigations are crucial for understanding the photophysical properties of this compound and for designing new materials with tailored optical and electronic properties. The ability to computationally predict the nature and energy of excited states allows for the rational design of molecules for applications in fields such as organic electronics, sensors, and nonlinear optics.

Environmental Occurrence and Transformation Pathways of 4 Nitrofluoren 9 One

Formation Mechanisms of 4-Nitrofluoren-9-one as a Nitrated Polycyclic Aromatic Hydrocarbon (NPAH)

Nitrated polycyclic aromatic hydrocarbons (NPAHs), including this compound, are environmental contaminants that originate from both direct emission sources and secondary atmospheric formation. nih.gov These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) and are of particular concern due to their potential for greater toxicity than their parent compounds. tandfonline.com The formation pathways are generally categorized as either primary, occurring during combustion, or secondary, resulting from chemical reactions of parent PAHs in the atmosphere. aaqr.org

Primary formation refers to the direct emission of NPAHs from incomplete combustion processes. tandfonline.com High-temperature combustion in the presence of nitrogen oxides (NOx) can lead to the formation of various nitro-PAHs. wikipedia.org While specific emission data for this compound is not extensively detailed, its parent ketone, fluoren-9-one, has been identified in emissions from diesel exhaust and the burning of biomass and coal. researchgate.net The nitration of PAHs is thermodynamically favored at high temperatures typical of combustion engines and industrial furnaces, where nitrogen from the air (which is 78% nitrogen) can be oxidized to form NOx, a key ingredient for nitration. wikipedia.org Therefore, it is plausible that this compound is formed directly and co-emitted with other PAHs and NPAHs from sources such as vehicle exhaust and industrial burning of organic matter. tandfonline.com

Secondary formation is a significant source of NPAHs found in the ambient atmosphere. nih.govaaqr.org This process involves the chemical transformation of parent PAHs that have been released into the air. aaqr.org For this compound, the parent PAH can be considered fluorene (B118485) or fluoren-9-one. Fluoren-9-one itself is largely produced from the gas-phase atmospheric reactions of fluorene. researchgate.net

The atmospheric transformation pathways for forming NPAHs depend on the time of day and the available oxidants:

Daytime Formation: During the day, the dominant reaction involves the hydroxyl radical (•OH). The parent PAH reacts with •OH, and in the presence of nitrogen dioxide (NO2), this leads to the formation of a nitro-PAH. aaqr.org

Nighttime Formation: At night, in the absence of sunlight, photolysis of nitrate (B79036) radicals (NO3•) ceases. These radicals, formed from the reaction of ozone (O3) and NO2, can then react with PAHs to form NPAHs. aaqr.org This nighttime mechanism is often dominant when O3 concentrations are high and NO levels are low. aaqr.org

PAHs that exist predominantly in the gas phase, typically those with 2-4 aromatic rings like fluorene, are more susceptible to these gas-phase radical-initiated reactions. nih.govaaqr.org

Table 1: Summary of Formation Pathways for Nitrated PAHs

| Formation Pathway | Description | Key Reactants | Environmental Conditions |

|---|---|---|---|

| Primary | Direct emission from incomplete combustion. | Parent PAH, Nitrogen Oxides (NOx) | High temperatures (e.g., vehicle engines, industrial furnaces) |

| Secondary (Daytime) | Gas-phase reaction of parent PAHs in the atmosphere. | Parent PAH, Hydroxyl Radical (•OH), Nitrogen Dioxide (NO2) | Presence of sunlight |

| Secondary (Nighttime) | Gas-phase reaction of parent PAHs in the atmosphere. | Parent PAH, Nitrate Radical (NO3•) | Darkness, high ozone (O3) concentrations |

Abiotic Transformation Processes of this compound in Environmental Matrices

Once present in the environment, this compound is subject to various non-biological (abiotic) transformation processes that determine its fate and persistence. These processes are primarily driven by light and chemical reactions in air, water, and soil.

Photodegradation is a critical mechanism for the removal of nitroaromatic compounds from the atmosphere and surface waters. mdpi.com This process can occur through two main pathways:

Direct Photolysis: The this compound molecule can directly absorb ultraviolet (UV) radiation from sunlight, leading to the excitation of its electrons and subsequent cleavage of chemical bonds. mdpi.com

Indirect Photo-oxidation: The degradation is facilitated by reactive oxygen species, most notably the hydroxyl radical (•OH), which is generated photochemically in the environment. mdpi.com The reaction with •OH can lead to the hydroxylation of the aromatic structure or other oxidative transformations. mdpi.com

Recent studies on other nitroaromatics have shown that photolysis can result in the loss of the nitro group, releasing reactive nitrogen species like nitrite (B80452) (NO2⁻) and nitric oxide (NO) into the environment. mdpi.com These processes are crucial in determining the atmospheric lifetime of the compound. mdpi.com

In soil and aquatic environments, the chemical degradation of this compound can be influenced by the surrounding chemical matrix. One notable process involves reactions mediated by naturally occurring solid materials. For example, biochar, a form of charcoal produced from biomass, contains environmentally persistent free radicals (EPFRs) on its surface. nih.gov These radicals have been shown to degrade other nitroaromatic compounds, such as p-nitrophenol. nih.gov The degradation occurs when the contaminant comes into direct contact with the EPFRs on the biochar particles, suggesting that similar surface-mediated reactions on soil minerals or organic matter could contribute to the natural attenuation of this compound. nih.gov Advanced oxidation processes (AOPs), which generate highly reactive radicals like •OH and SO4•−, are also effective in breaking down organic pollutants in water, representing another potential, though engineered, chemical degradation pathway. mdpi.com

Biotic Transformation and Bioreduction Pathways of this compound in Environmental Systems

Microorganisms in soil and sediment play a vital role in the transformation of many organic pollutants. For nitroaromatic compounds, a primary biotic transformation pathway is the reduction of the nitro group (-NO2). nih.gov While specific studies on this compound are limited, research on the closely related isomer 2-nitrofluorene (B1194847) shows that anaerobic bacteria can readily reduce the nitro group to form 2-aminofluorene (B1664046). nih.gov

This bioreduction process is a critical step in the microbial metabolism of nitroaromatics. It is highly likely that this compound undergoes a similar transformation in anoxic (oxygen-deficient) environments like sediments and saturated soils. In this pathway, the nitro group acts as an electron acceptor for microbial respiration, resulting in its reduction to a nitroso, then a hydroxylamino, and finally an amino (-NH2) group, yielding 4-aminofluoren-9-one. The formation of mutagenic 2-nitrofluoren-9-one has also been observed during the photochemical oxidation of 2-aminofluorene, indicating a potential for reversible transformation pathways in the environment under specific conditions. nih.gov

Table 2: Summary of Environmental Transformation Pathways

| Transformation Type | Pathway | Description | Key Mediators |

|---|---|---|---|

| Abiotic | Photodegradation | Degradation by sunlight, either directly or via reactive oxygen species. | UV Radiation, Hydroxyl Radicals (•OH) |

| Abiotic | Chemical Degradation | Degradation through chemical reactions on solid surfaces. | Persistent Free Radicals (on biochar/minerals) |

| Biotic | Bioreduction | Microbial reduction of the nitro group to an amino group. | Anaerobic/Facultative Bacteria |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminofluoren-9-one |

| 2-Aminofluorene |

| 2-Nitrofluorene |

| 2-Nitrofluoren-9-one |

| Fluorene |

| Fluoren-9-one |

| Hydroxyl Radical |

| Nitrate Radical |

| Nitric Oxide |

| Nitrite |

| Nitrogen Dioxide |

| Nitrogen Oxides |

| Ozone |

Microbial Metabolism of this compound

Direct studies on the microbial metabolism of this compound are limited. However, the metabolic pathways can be inferred from research on the biodegradation of its parent compounds, fluorene and 9-fluorenone (B1672902), as well as other nitroaromatic compounds. The microbial transformation of this compound is likely to proceed through two principal types of reactions: the reduction of the nitro group and the degradation of the fluorenone aromatic structure.

A primary metabolic route for nitroaromatic compounds involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation is a critical initial step as it can alter the toxicity and subsequent degradability of the compound. For instance, the metabolism of the related compound 2-nitrofluorene in fish liver preparations has been shown to involve nitro-reduction to 2-aminofluorene nih.gov. It is plausible that a similar enzymatic process occurs in microorganisms, converting this compound to 4-Aminofluoren-9-one.

Following, or in parallel with, the reduction of the nitro group, the fluorenone backbone is subject to microbial degradation. Studies on fluorene and 9-fluorenone have identified several bacterial strains capable of their catabolism. For example, Pseudomonas sp. strain F274 can metabolize fluorene to 9-fluorenone and further to phthalic acid through a pathway involving dioxygenase enzymes nih.gov. Similarly, Arthrobacter sp. strain F101 degrades fluorene, producing metabolites such as 9-fluorenone and 4-hydroxy-9-fluorenone (B163111) nih.gov. A strain of Pseudomonas mendocina has been specifically shown to utilize 9-fluorenone as a sole source of carbon and energy, metabolizing it via angular dioxygenation and subsequent ring cleavage to produce phthalate (B1215562) researchgate.net.

Based on these findings, a putative microbial metabolic pathway for this compound can be proposed. The initial step would likely be the reduction of the nitro group to form 4-aminofluoren-9-one. Subsequently, the aminofluoren-9-one molecule could undergo enzymatic attack, similar to the degradation of 9-fluorenone, involving hydroxylation and cleavage of the aromatic rings. This would ultimately lead to the breakdown of the complex aromatic structure into simpler organic acids that can be integrated into central metabolic pathways.

Table 1: Key Microorganisms and Metabolic Reactions in the Degradation of Fluorene and Related Compounds

| Microorganism | Substrate | Key Metabolic Reactions | Resulting Metabolites |

| Pseudomonas sp. F274 | Fluorene | Oxygenation at C-9, Dehydrogenation, Dioxygenase attack | 9-Fluorenol, 9-Fluorenone, Phthalic acid nih.gov |

| Arthrobacter sp. F101 | Fluorene | Dioxygenation, Monooxygenation | 9-Fluorenone, 4-Hydroxy-9-fluorenone nih.gov |

| Pseudomonas mendocina MC2 | 9-Fluorenone | Angular dioxygenation, Ring cleavage | 1,1a-dihydroxy-1-hydro-9-fluorenone, Phthalate researchgate.net |

| Sea Bream Liver Preparations | 2-Nitrofluorene | Nitro-reduction, N-acylation, Hydroxylation | 2-Aminofluorene, 2-Acetylaminofluorene nih.gov |

Environmental Fate and Persistence Considerations

The environmental persistence of this compound is a significant consideration due to the general characteristics of nitroaromatic compounds. The presence of the electron-withdrawing nitro group makes the aromatic ring less susceptible to electrophilic attack by oxygenases, which are often the first step in the aerobic degradation of aromatic hydrocarbons nih.gov. This inherent stability can lead to the persistence of nitro-PAHs in the environment.

The fate of this compound in soil and aquatic environments will be governed by a variety of factors, including the availability of suitable microbial populations, oxygen levels, and the presence of other organic matter. In anaerobic environments, the reductive transformation of the nitro group is more likely to be a dominant process.

The sorption of this compound to soil and sediment particles is also an important factor in its environmental fate. Polycyclic aromatic hydrocarbons and their derivatives tend to adsorb to organic matter in soil and sediment, which can reduce their bioavailability to microorganisms and slow down their degradation. This sequestration can lead to the long-term persistence of the compound in the environment.

Table 2: Factors Influencing the Environmental Fate of Nitroaromatic Compounds

| Factor | Influence on Environmental Fate |

| Microbial Activity | The presence of adapted microorganisms is crucial for biodegradation. |

| Oxygen Availability | Affects the metabolic pathways (oxidative vs. reductive). |

| Sorption | Adsorption to soil and sediment can decrease bioavailability and increase persistence. |

| Chemical Structure | The nitro group generally increases recalcitrance to aerobic degradation nih.gov. |

Advanced Analytical Methodologies for 4 Nitrofluoren 9 One Detection and Quantification

Chromatographic Separation Techniques for 4-Nitrofluoren-9-one and its Derivatives

Chromatographic techniques are foundational for separating complex mixtures, enabling the isolation and subsequent detection of target analytes like this compound. These methods are vital for resolving nitrofluorenes from other components in environmental or synthetic samples.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of nitro-PAHs, including nitrofluorenes. Reversed-phase HPLC, typically utilizing C18 stationary phases, is common, often with mobile phases comprising acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers nih.govscielo.brnist.govresearchgate.net.

Advanced Detection Methods:

Fluorescence Detection (FLD): Nitro-PAHs are generally not strongly fluorescent. However, a common strategy involves pre-column reduction of the nitro group to an amino group, which is highly fluorescent researchgate.netacs.orgtandfonline.comresearchgate.net. This derivatization significantly enhances sensitivity. For instance, methods have been developed for the sensitive quantification of 2-nitrofluorene (B1194847) in meat products using ultra-high-performance liquid chromatography coupled with fluorescence detection (UPLC-FLD) after reduction, achieving detection limits as low as 0.51 μg/kg acs.org. Specific excitation and emission wavelengths are critical for optimal FLD sensitivity, with examples including 254/410 nm for 3-Nitrophenanthrene and 244/528 nm for 3-Nitrofluoranthene in soil analysis researchgate.net.

UV-Vis Detection: While less sensitive than FLD for derivatized nitro-PAHs, UV-Vis detection remains a viable option for HPLC analysis, particularly at wavelengths where nitrofluorenes exhibit significant absorbance, such as around 250 nm or 290 nm nih.govscielo.brresearchgate.net. Detection limits using on-column UV detection in capillary LC can be in the µmol L⁻¹ range, which is suitable for toxicological studies scielo.brresearchgate.net.

Mass Spectrometry (MS) Coupling: HPLC can be coupled with mass spectrometry (LC-MS) for enhanced identification and quantification, providing molecular weight and structural information nih.gov.

Table 1: Representative HPLC Parameters for Nitro-PAH Analysis

| Analyte/Class | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Method | Detection Wavelength (nm) | Limit of Detection (LOD) / Quantification (LOQ) | Reference |

| 2-Nitrofluorene | C18 | Methanol/Water (70:30) | (Not specified) | UV | 254 | (Not specified) | nist.gov |

| Nitro-PAHs | C18 | Acetonitrile/Water (65:35) | 0.007 | UV (on-column) | 210-250 | ~3-30 µmol L⁻¹ | scielo.brresearchgate.net |

| 2-Nitrofluorene | UPLC C18 | (Not specified) | (Not specified) | Fluorescence | (Not specified) | 0.51 μg/kg | acs.org |

| Nitro-PAHs | (Not specified) | (Not specified) | (Not specified) | Fluorescence | 254/410, 244/528 etc. | 16-60 ng kg⁻¹ (dry mass) | researchgate.net |

Gas Chromatography (GC) Considerations for Nitrofluorenones

Gas Chromatography (GC) is another powerful separation technique, particularly effective for volatile and semi-volatile compounds. For nitrofluorenes and related nitro-PAHs, GC is often coupled with various detectors, most notably Mass Spectrometry (MS).

GC Detectors and Considerations:

Mass Spectrometry (GC-MS): GC-MS is a standard for identifying and quantifying nitro-PAHs in complex matrices such as diesel exhaust particles and environmental samples ontosight.ainih.govosti.govphyschemres.orgmdpi.com. Various ionization techniques, including Electron Ionization (EI), Negative Chemical Ionization (NCI), and Positive Chemical Ionization (PCI), can be employed depending on the analyte's properties and the desired selectivity and sensitivity mdpi.com. GC-NCI/MS has shown particular utility for nitro-PAHs due to the electron-capturing nature of the nitro group mdpi.comscience.gov.

Flame Ionization Detection (FID): GC-FID is a universal detector for organic compounds and can be used for nitro-PAHs, although it offers less specificity than MS nist.gov.

Electron Capture Detection (ECD): ECD is highly sensitive to electronegative compounds, making it suitable for nitro-PAHs, though less common in recent literature compared to MS scielo.br.

Methodological Aspects: The choice of GC column, such as DB-5 or ZB-5MSPlus, and the temperature programming are critical for achieving optimal separation of nitrofluorenones nist.govmdpi.com. Sample preparation, including extraction with solvents like dichloromethane (B109758) or pyridine, is often necessary to isolate the analytes from matrices like soot particles physchemres.org.

Table 2: Representative GC Parameters for Nitro-PAH Analysis

| Analyte/Class | Column Type | Carrier Gas | Detector | Temperature Program | Injector Temp (°C) | Reference |

| 2-Nitrofluorene | DB-5 (30 m) | Helium | FID | 60-240 °C at 30 °C/min, then 240-270 °C at 10 °C/min | (Not specified) | nist.gov |

| Nitro-PAHs | ZB-5MSPlus (30 m) | (Not specified) | MS | 60-300 °C at 10 °C/min (split injection 2:1) | (Not specified) | mdpi.com |

| 2-Nitrofluorene | VARIAN MAT-44 (GC-MS) | (Not specified) | MS | (Not specified) | (Not specified) | nih.gov |

| Nitrofluorene | (Not specified) | (Not specified) | NCI-MS | (Not specified) | (Not specified) | mdpi.comscience.gov |

Mass Spectrometry (MS) Techniques for Complex Environmental and Synthetic Matrices

Mass Spectrometry (MS), particularly when coupled with high-resolution capabilities, is indispensable for identifying and quantifying nitrofluorenes in intricate sample matrices.

High-Resolution Accurate Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Accurate Mass Spectrometry (HRMS), often implemented using Time-of-Flight (TOF) or Orbitrap analyzers, provides precise mass measurements that allow for the determination of elemental composition and unambiguous identification of compounds, even in complex mixtures researchgate.netresearchgate.net. This is crucial for distinguishing this compound from isobaric compounds.

Application in Environmental Matrices: HRMS, often coupled with GC or LC, has been used for screening and semi-quantitative analysis of nitro-PAHs in environmental samples like soil and air particles researchgate.netresearchgate.net. The accurate mass measurement of ions, such as the identification of 2-nitrofluorene at m/z 211.0633, aids in its confident detection researchgate.net.

Quantitative Analysis: While HRMS excels at identification, its quantitative capabilities are also significant, especially when using internal standards or tandem MS (MS/MS) approaches for enhanced selectivity and sensitivity.

Atmospheric Pressure Solid Analysis Probe (ASAP) Coupled to Q-TOF-MS for Direct Analysis

The Atmospheric Pressure Solid Analysis Probe (ASAP) coupled with Mass Spectrometry, particularly quadrupole-time-of-flight MS (Q-TOF-MS), offers a rapid and direct approach for analyzing solid and semi-volatile samples without extensive prior preparation researchgate.netwaters.com.

Mechanism and Advantages: ASAP utilizes a heated nitrogen desolvation gas to vaporize the sample directly from a capillary tube, followed by ionization via a corona discharge. This method is effective for compounds that are not readily ionized by conventional atmospheric pressure ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) waters.com. Its key advantages include speed, minimal sample handling, and the ability to analyze complex mixtures directly researchgate.netwaters.com.

Parameter Optimization: For effective analysis of nitro-PAHs, instrumental parameters such as corona current, sample cone voltage, and desolvation temperature are optimized. For instance, parameters reported for nitro-PAHs include a corona current of 4 µA, a sample cone voltage of 80 V, and desolvation temperatures ranging from 300 °C to 500 °C researchgate.net. Coupling with Q-TOF-MS allows for the high-resolution accurate mass measurements necessary for identification researchgate.netresearchgate.net.

Table 3: Representative ASAP-Q-TOF-MS Parameters for Nitro-PAH Analysis

| Analyte/Class | Ionization Technique | MS Instrument | Key Parameters | Sample Matrix | Reference |

| Nitro-PAHs | ASAP | Q-TOF-MS | Corona Current: 4 µA, Cone Voltage: 80 V, Desolvation Temp: 300-500 °C | Soil, Oil, Ashes, Urine, Saliva | researchgate.net |

| Nitrofluorene | ASAP | Synapt G2-S HDMS | (Not specified) | (Not specified) | science.gov |

Electrochemical Methods for this compound Analysis

Electrochemical methods offer sensitive and selective detection pathways for nitrofluorenes, leveraging their inherent redox activity. Nitroaromatic compounds, including nitrofluorenes, are electrochemically reducible, making techniques like voltammetry highly applicable cuni.cz.

Voltammetric Techniques: Direct current voltammetry (DCV), differential pulse voltammetry (DPV), and adsorptive stripping differential pulse voltammetry (AdSDPV) have been employed for the determination of nitrofluorenes and related compounds cuni.czresearchgate.netmdpi.com. These methods involve applying a potential to a working electrode and measuring the resulting current.

Electrode Materials: Specialized electrodes, such as mercury meniscus modified silver solid amalgam electrodes (m-AgSAE), have been developed to enhance sensitivity and selectivity for nitro compounds researchgate.net.

Sensitivity and Limits of Detection: Electrochemical methods can achieve high sensitivity, with limits of quantification (LOQ) reported in the low micromolar or nanomolar range for related nitro compounds researchgate.netmdpi.com. For example, DPV at an m-AgSAE has shown LOQs of 0.2 µmol L⁻¹ for 2-nitrofluorene researchgate.net. Adsorptive stripping voltammetry (AdSV) can achieve detection limits down to 10⁻¹⁰ M for electrochemically active substances mdpi.com. Cyclic voltammetry (CV) is also used to study the redox properties and electrochemical behavior of nitrofluorene derivatives cuni.cznih.gov.

Table 4: Representative Electrochemical Parameters for Nitro-PAH Analysis

| Analyte/Class | Electrode Material | Technique | Potential Range (V vs. Ref) | Limit of Quantification (LOQ) / Detection (LOD) | Reference |

| 2-Nitrofluorene | m-AgSAE | DPV | (Not specified) | 0.2 µmol L⁻¹ | researchgate.net |

| Nitrofluorenes | Mercury electrodes | Voltammetry | (Not specified) | (Not specified) | cuni.cz |

| Nitro-PAHs | Various | AdSV | (Not specified) | Down to 10⁻¹⁰ M | mdpi.com |

| Nitrofluorene derivatives | (Not specified) | CV | (Not specified) | Redox potentials reported | nih.gov |

Voltammetric Techniques for Quantitative Determination

Voltammetric techniques offer sensitive and selective methods for the quantitative analysis of electroactive compounds. These methods involve applying a potential to a working electrode and measuring the resulting current. For nitroaromatic compounds like derivatives of fluorenone, electrochemical reduction typically occurs at the cathode. Techniques such as Direct Current Voltammetry (DCV), Differential Pulse Voltammetry (DPV), and Adsorptive Stripping Voltammetry (AdSV) are commonly employed.